Racepinephrine hydrochloride

Pharmaceutical formulation Solubility Salt selection

Racepinephrine hydrochloride (CAS 329-63-5), also known as (±)-epinephrine hydrochloride or DL-adrenaline hydrochloride, is a racemic mixture of the D- and L-enantiomers of epinephrine as the hydrochloride salt. It functions as a non-selective α- and β-adrenergic receptor agonist.

Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
CAS No. 329-63-5
Cat. No. B163037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacepinephrine hydrochloride
CAS329-63-5
SynonymsAdrenaline Hydrochloride, Racemic Mixture
Adrenaline, Racemic
Adrenaline, Racemic Mixture
Epinephrine Hydrochloride, Racemic Mixture
Epinephrine, Racemic
Epinephrine, Racemic Mixture
Micronefrin
Micronephrine
Racemic Adrenaline
Racemic Epinephrine
Racemic Mixture Adrenaline
Racemic Mixture Epinephrine
Racepinephrine
Racepinephrine Hydrochloride
Vaponefrin
Molecular FormulaC9H14ClNO3
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-]
InChIInChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H
InChIKeyATADHKWKHYVBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Racepinephrine Hydrochloride CAS 329-63-5: Technical Baseline and Procurement Classification


Racepinephrine hydrochloride (CAS 329-63-5), also known as (±)-epinephrine hydrochloride or DL-adrenaline hydrochloride, is a racemic mixture of the D- and L-enantiomers of epinephrine as the hydrochloride salt [1]. It functions as a non-selective α- and β-adrenergic receptor agonist [2]. This compound is classified as a catecholamine and is a synthetic analog of the endogenous hormone epinephrine [3]. The hydrochloride salt form ensures water solubility of at least 50 mg/mL and stability for pharmaceutical applications .

Racepinephrine Hydrochloride CAS 329-63-5: Critical Substitution Risks and Procurement Gatekeeping Rationale


Substitution of racepinephrine hydrochloride with structurally related catecholamines or alternative salt forms introduces quantifiable risks across solubility, stereochemical composition, regulatory compliance, and clinical evidence profiles. Epinephrine freebase exhibits very slight water solubility (practically insoluble) compared to the hydrochloride salt (≥50 mg/mL), directly impacting formulation feasibility and bioavailability [1]. L-epinephrine hydrochloride (CAS 55-31-2) differs stereochemically, containing only the biologically active L-enantiomer, whereas racepinephrine is a defined 1:1 racemic mixture of D- and L-isomers [2]. This stereochemical distinction carries regulatory significance, as USP monographs recognize racepinephrine hydrochloride as a distinct reference standard [3]. Clinical therapeutic equipoise between racemic and L-epinephrine formulations has been established for certain indications, yet disparities in global accessibility, cost-effectiveness, and formulation stability necessitate compound-specific procurement decisions rather than generic substitution [4].

Racepinephrine Hydrochloride CAS 329-63-5: Quantitative Differentiators Against Close Analogs


Racepinephrine Hydrochloride vs. Epinephrine Freebase: Solubility Differential and Formulation Implications

Racepinephrine hydrochloride (CAS 329-63-5) exhibits water solubility of ≥50 mg/mL, whereas epinephrine freebase is classified as very slightly soluble or practically insoluble in water . This solubility differential of at least two orders of magnitude is a direct consequence of hydrochloride salt formation, which enhances aqueous dissolution for pharmaceutical compounding and analytical method development [1].

Pharmaceutical formulation Solubility Salt selection

Racepinephrine vs. L-Epinephrine: Therapeutic Equipoise in Pediatric Croup with Westley Croup Score Quantification

In pediatric croup management, nebulized racemic epinephrine achieves clinically significant Westley Croup Score (WCS) reductions of 2–3 points within 30 minutes of administration [1]. A 2013 meta-analysis of eight randomized controlled trials (N = 225) found no significant difference in WCS improvement between racemic and L-epinephrine at 30 minutes post-treatment, establishing therapeutic equipoise between the two formulations [2].

Pediatric emergency medicine Croup Bronchodilation

Racepinephrine Hydrochloride: Chiral Stability Advantage Over L-Epinephrine Formulations During Storage

Racepinephrine hydrochloride is manufactured as a defined racemic mixture of D- and L-enantiomers and does not undergo further chiral degradation during shelf-life [1]. In contrast, L-epinephrine formulations are subject to racemization over time; commercial L-epinephrine formulations reportedly accumulate approximately 10% D-isomer after 4 years at pH 2.4 or 3 years at pH 3.0–3.5 [2]. Racepinephrine obtained from hospital pharmacies was determined to originate from intentional use of d,l-epinephrine starting material rather than racemization during storage, confirming its chiral stability [3].

Pharmaceutical stability Chiral purity Shelf-life

Racepinephrine Hydrochloride in LET Topical Anesthetic Solution: Validated 26-Week Stability Data

In an extemporaneously compounded lidocaine-racepinephrine-tetracaine (LET) topical anesthetic solution, epinephrine (as racepinephrine hydrochloride) demonstrated ≤5% degradation from initial concentration over 26 weeks when stored in amber glass bottles at 4°C, and over 4 weeks at 18°C [1]. This stability profile supports the use of racepinephrine hydrochloride in multi-component formulations where extended beyond-use dating is required.

Topical anesthesia Formulation stability Extemporaneous compounding

Racepinephrine: D-Isomer Contribution to Prolonged Duration of Action vs. L-Epinephrine

The D-isomer of epinephrine [(S)-epinephrine] exhibits approximately 1/15 the pressor potency of the L-isomer but demonstrates a more sustained duration of action [1]. The pressor activity ratio of D-epinephrine to L-epinephrine is approximately 1:18.5 as determined in pithed cat bioassays [2]. The racemic combination of both enantiomers yields a more prolonged pharmacodynamic effect compared to L-epinephrine alone, a property that is unique to the racemic mixture and not achievable with single-enantiomer formulations [3].

Pharmacodynamics Duration of action Stereochemistry

Racepinephrine Hydrochloride USP Grade: Regulatory Specification and Procurement Quality Assurance

Racepinephrine hydrochloride USP grade is manufactured, packaged, and stored under current Good Manufacturing Practices (cGMP) per 21 CFR part 211 in FDA-registered and inspected facilities . The USP monograph specifies an assay range of 97.0% to 102.0% of C9H13NO3 calculated on the dried basis, with specific rotation of −1° to +1°, confirming the racemic nature of the product [1]. Racepinephrine Hydrochloride RS is a distinct USP Reference Standard, separate from epinephrine or epinephrine hydrochloride [2].

USP monograph Quality control Regulatory compliance

Racepinephrine Hydrochloride CAS 329-63-5: High-Value Application Scenarios Based on Quantitative Evidence


Pharmaceutical Formulation Development Requiring High Aqueous Solubility

Racepinephrine hydrochloride (CAS 329-63-5) is preferentially selected over epinephrine freebase for aqueous formulations due to its ≥50 mg/mL water solubility . This property eliminates the need for acidic dissolution steps or organic co-solvents, reducing formulation complexity. The hydrochloride salt is suitable for injectable solutions, nebulizer formulations, and topical anesthetic preparations (e.g., LET solution) where consistent aqueous dissolution is critical for reproducible dosing and bioavailability [1].

Pediatric Emergency Medicine and Critical Care Research

Racepinephrine hydrochloride is the established pharmacological mainstay for acute airway obstruction in pediatric croup, achieving Westley Croup Score reductions of 2–3 points within 30 minutes of nebulized administration . The therapeutic equipoise with L-epinephrine established in a meta-analysis of eight RCTs (N=225) supports its use in clinical trials, comparative effectiveness research, and emergency department protocols where racemic epinephrine may offer advantages in cost or regional availability [1].

Stability-Critical Extemporaneous Compounding and Long-Term Storage Formulations

For hospital pharmacy compounding and clinical research formulations requiring extended beyond-use dating, racepinephrine hydrochloride offers validated stability data. In LET topical anesthetic solution, the compound demonstrates ≤5% degradation over 26 weeks at 4°C and 4 weeks at 18°C in amber glass bottles . Additionally, as a racemic mixture, racepinephrine hydrochloride eliminates the chiral instability (racemization) risk inherent to L-epinephrine formulations, which can accumulate ~10% D-isomer after 3–4 years of storage at pH 2.4–3.5 [1]. This makes racepinephrine hydrochloride preferable for formulations where consistent stereochemical composition over shelf-life is required.

USP Reference Standard and Quality Control Method Development

Racepinephrine hydrochloride USP grade (97.0%–102.0% assay, specific rotation −1° to +1°) serves as a distinct reference standard material for analytical method development, quality control testing, and regulatory compliance verification . The compound is manufactured under cGMP per 21 CFR part 211 and is recognized with a dedicated USP Racepinephrine Hydrochloride RS [1]. This distinct regulatory identity supports procurement for pharmaceutical quality control laboratories, contract research organizations, and method validation studies requiring traceable reference materials.

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